Tert-butyl N-[(2-amino-3-chlorophenyl)methyl]carbamate
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Overview
Description
Tert-butyl N-[(2-amino-3-chlorophenyl)methyl]carbamate is a chemical compound with the molecular formula C12H17ClN2O2. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules .
Mechanism of Action
Target of Action
Tert-butyl N-[(2-amino-3-chlorophenyl)methyl]carbamate is a complex organic compoundCarbamates, in general, are known to interact with various enzymes and receptors in the body .
Mode of Action
Carbamates are known to work by inhibiting the action of enzymes, which can lead to various biochemical changes . The specific interaction of this compound with its targets would depend on the structure and properties of the compound and the target.
Biochemical Pathways
Carbamates are known to affect various biochemical pathways, depending on their specific targets . The downstream effects would depend on the specific pathways affected.
Pharmacokinetics
For instance, tert-butanol, a related compound, is known to be rapidly absorbed if inhaled or ingested .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2-amino-3-chlorophenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-amino-3-chlorobenzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(2-amino-3-chlorophenyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino and chloro groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates or amines.
Scientific Research Applications
Tert-butyl N-[(2-amino-3-chlorophenyl)methyl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl carbamate
- N-Boc-ethylenediamine
- 2-(Boc-amino)ethanethiol
- Methyl carbamate
- Phenyl carbamate
Uniqueness
Tert-butyl N-[(2-amino-3-chlorophenyl)methyl]carbamate is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The presence of both amino and chloro groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl N-[(2-amino-3-chlorophenyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2/c1-12(2,3)17-11(16)15-7-8-5-4-6-9(13)10(8)14/h4-6H,7,14H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNIKXZNBMEXDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C(=CC=C1)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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